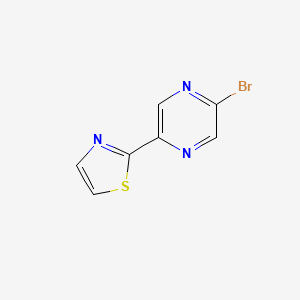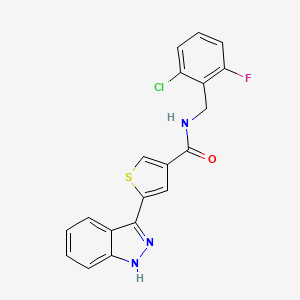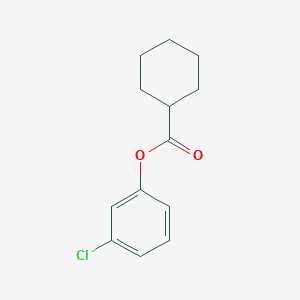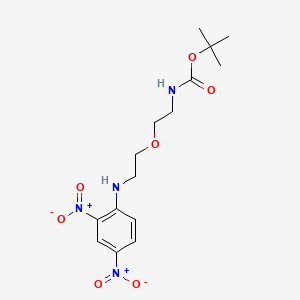
tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate: is a synthetic organic compound with the molecular formula C15H22N4O7. It is characterized by the presence of a tert-butyl carbamate group and a 2,4-dinitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate typically involves multiple steps:
Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.
Introduction of the 2,4-dinitrophenyl group: This step involves the nucleophilic substitution reaction where the amino group of the intermediate product reacts with 2,4-dinitrofluorobenzene.
Linking the ethoxy groups: The ethoxy groups are introduced through etherification reactions, often using ethylene glycol derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitroso and nitro derivatives.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting group: The tert-butyl carbamate group serves as a protecting group for amines in organic synthesis.
Biology
Enzyme studies: Used in the study of enzyme mechanisms and inhibition.
Bioconjugation: Employed in the conjugation of biomolecules for various biological assays.
Medicine
Drug development: Investigated for potential use in the development of pharmaceuticals due to its unique reactivity and functional groups.
Industry
Material science: Used in the synthesis of polymers and other advanced materials.
Analytical chemistry: Employed as a standard or reagent in analytical methods.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate involves its interaction with various molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with nucleophilic residues.
Pathways involved: It can affect pathways involving oxidative stress and signal transduction due to its reactive nitro groups.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
Uniqueness
- Functional groups : The presence of both the tert-butyl carbamate and 2,4-dinitrophenyl groups makes it unique compared to similar compounds.
- Reactivity : The combination of these functional groups provides unique reactivity patterns, making it valuable in specific synthetic and analytical applications.
Propiedades
Fórmula molecular |
C15H22N4O7 |
|---|---|
Peso molecular |
370.36 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-(2,4-dinitroanilino)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H22N4O7/c1-15(2,3)26-14(20)17-7-9-25-8-6-16-12-5-4-11(18(21)22)10-13(12)19(23)24/h4-5,10,16H,6-9H2,1-3H3,(H,17,20) |
Clave InChI |
XORLOVCZSFHWES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)
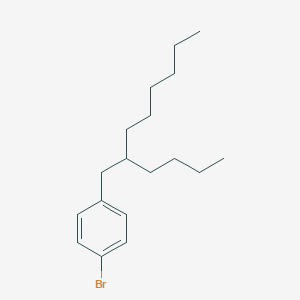

![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)


![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
